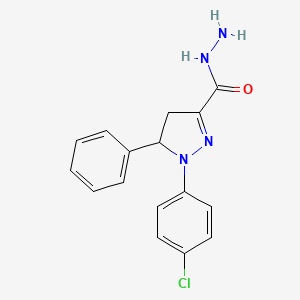

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide

Description

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a pyrazole derivative characterized by a dihydropyrazoline core substituted with a 4-chlorophenyl group at position 1, a phenyl group at position 5, and a carbohydrazide functional group at position 2. This compound (CAS: 1987070-55-2, molecular formula: C₁₆H₁₅ClN₄O) is synthesized via condensation reactions involving chalcones and hydrazine hydrate, often in the presence of aliphatic acids like formic or acetic acid . Its carbohydrazide group distinguishes it from structurally related pyrazolines, which typically feature substituents such as carbaldehydes, ketones, or sulfonyl groups .

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fungicidal properties .

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O/c17-12-6-8-13(9-7-12)21-15(11-4-2-1-3-5-11)10-14(20-21)16(22)19-18/h1-9,15H,10,18H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKFNHBXYAGCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)NN)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazoline Core

The core 4,5-dihydro-1H-pyrazole structure is typically synthesized via cyclization of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. For the title compound, the starting materials are:

- 1-(4-Chlorophenyl) substituted hydrazine (4-chlorophenylhydrazine)

- Chalcone derivatives bearing a phenyl group at the β-position

Chalcone + 4-chlorophenylhydrazine → 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- The reaction is often carried out in refluxing methanol or ethanol.

- Acidic or neutral conditions may be employed to facilitate cyclization.

- Reaction times vary from 1.5 to 24 hours depending on conditions.

- Use of green solvents such as deep eutectic solvents (DES) like choline chloride:glycerol (1:2) has been demonstrated to improve yields and reduce environmental impact.

Functionalization to Carbohydrazide Derivative

After formation of the pyrazoline ring, the introduction of the carbohydrazide group at the 3-position involves:

- Conversion of the pyrazoline-3-carboxylic acid or ester to the corresponding acid chloride.

- Reaction of the acid chloride with hydrazine hydrate to form the carbohydrazide.

Advanced and Environmentally Friendly Approaches

Recent patents and research emphasize:

- Simultaneous oxidation and acid chloride formation: Using acid halide reagents that also oxidize the pyrazoline ring to pyrazole derivatives, simplifying steps and reducing environmental impact.

- Use of Deep Eutectic Solvents (DES): As green reaction media and catalysts, DES improve yields and reduce toxic solvent use in pyrazoline synthesis.

- Avoidance of traditional oxidants: Replacement of conventional oxidizing agents with safer reagents that perform dual functions (oxidation and acid chloride formation) enhances process safety and environmental friendliness.

Summary Table of Preparation Steps

Analytical and Characterization Data Supporting Preparation

- NMR (1H and 13C): Confirms pyrazoline ring formation and substitution pattern.

- IR Spectroscopy: Characteristic bands for C=O (carbohydrazide), NH, and aromatic C–Cl.

- Mass Spectrometry: Molecular ion peaks consistent with molecular formula.

- HPLC and GC: Used to monitor purity and yield during synthesis steps.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, acid or base catalysts, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, providing a therapeutic avenue for treating inflammatory diseases .

Synthesis Example

A general synthetic pathway includes:

- Reacting 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

- Cyclization of the hydrazone with a suitable carbonyl compound under reflux conditions.

This method allows for the efficient formation of the pyrazole ring while introducing various substituents that can modulate biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and molecular targets. The compound may interact with enzymes involved in key metabolic pathways, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazoline Derivatives

| Compound Name | Substituents (Positions 1, 3, 5) | Functional Group at Position 3 | Dihedral Angle (°)* | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 4-ClPh (1), Ph (5) | Carbohydrazide | N/A | 314.77 |

| 3-(4-Fluorophenyl)-5-phenyl-...-carbaldehyde | 4-FPh (3), Ph (5) | Carbaldehyde | 4.64–10.53 | 296.31 |

| 1-(4-Methyl-sulfonylphenyl)-5-phenylpyrazole | 4-MeSO₂Ph (1), Ph (5) | Sulfonyl | Planar ring | 316.37 |

| 5-(4-ClPh)-1-(2,4-diClPh)-...-carboxylic acid | 2,4-diClPh (1), 4-ClPh (5) | Carboxylic acid | 43.00–69.99 | 386.65 |

| 1-(4-ClPh)-5-(CF₃)-pyrazole-4-carbohydrazide | 4-ClPh (1), CF₃ (5) | Carbohydrazide | N/A | 314.70 |

*Dihedral angles between aromatic rings in crystal structures .

Key Observations:

- Planarity and Dihedral Angles : The target compound’s planarity (inferred from analogues) likely resembles pyrazolines with small dihedral angles (e.g., 4.64° in fluorophenyl derivatives), promoting π-π stacking in crystals . In contrast, carboxylic acid derivatives exhibit larger angles (up to 69.99°), reducing planarity .

- Functional Groups : The carbohydrazide group (-CONHNH₂) enables extensive hydrogen bonding, unlike carbaldehydes or sulfonyl groups. This may enhance solubility in polar solvents compared to more lipophilic analogues like 1-(4-methyl-sulfonylphenyl)-5-phenylpyrazole .

Physicochemical Behavior

- Crystallinity : Analogues with hydrogen-bonding groups (e.g., carboxylic acids) form stable crystals via O-H⋯O and C-H⋯π interactions . The target compound’s carbohydrazide likely facilitates similar intermolecular interactions.

Biological Activity

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a compound that belongs to the pyrazole family, known for its diverse biological activities. The structural modifications in pyrazole derivatives often lead to enhanced pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula for 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide is , featuring a chlorophenyl group and a phenyl group attached to a dihydropyrazole core. The presence of the carbohydrazide moiety enhances its potential biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives, including those similar to 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide, showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays revealed that compounds similar to 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide demonstrated cytotoxic effects against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 193.93 μg/mL against lung cancer cells (A549), which was lower than that of standard chemotherapeutic agents .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 0.22 - 0.25 μg/mL against pathogens | |

| Anti-inflammatory | Up to 85% inhibition of TNF-α | |

| Anticancer | IC50: 193.93 μg/mL against A549 cells |

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against common bacterial strains. Among them, a derivative closely related to our compound showed potent antimicrobial activity with significant biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis.

- Anti-inflammatory Testing : Compounds were evaluated for their ability to reduce inflammation in animal models. Results indicated that certain derivatives could effectively lower inflammatory markers in carrageenan-induced edema models.

- Cytotoxicity Assays : A derivative was tested on multiple cancer cell lines (e.g., H460, HT-29) showing promising results with lower IC50 values compared to established treatments like doxorubicin.

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide?

The compound is typically synthesized via cyclocondensation reactions. A Vilsmeier-Haack reaction is employed for intermediates, where hydrazine hydrate reacts with α,β-unsaturated ketones under reflux conditions in ethanol . For final functionalization, hydrazide groups are introduced using carbohydrazide derivatives under acidic or basic conditions, followed by purification via recrystallization . Key analytical techniques (NMR, IR, mass spectrometry) are critical for verifying structural integrity.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyrazoline ring adopts a puckered conformation, with dihedral angles between aromatic rings (e.g., 4-chlorophenyl and phenyl groups) providing insights into steric and electronic interactions. SHELX software is widely used for refinement . Displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) are analyzed to assess packing efficiency and stability .

Q. What spectroscopic methods validate its purity and structure?

- 1H/13C NMR : Confirms substituent positions and diastereotopic protons in the dihydropyrazole ring .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups .

- Mass Spectrometry : Provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Cl) enhance antifungal and antibacterial activity by increasing electrophilicity and membrane penetration. Comparative assays show that 4-chlorophenyl derivatives exhibit higher activity against Candida albicans (MIC = 8 µg/mL) than non-halogenated analogs . Computational docking (e.g., AutoDock Vina) correlates these results with binding affinities to fungal CYP51 enzymes .

Q. What strategies resolve contradictions in reaction yields during scale-up?

Discrepancies in yields often arise from steric hindrance or solvent polarity effects. For example, replacing ethanol with DMF improves solubility of intermediates, increasing yields from 60% to 85% . Kinetic studies (e.g., via HPLC monitoring) identify optimal reaction times and temperatures. DOE (Design of Experiments) methodologies are recommended for multivariate optimization .

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveals degradation pathways (e.g., hydrazide hydrolysis) via LC-MS .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C), ensuring compatibility with formulation processes .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products, guiding storage recommendations (e.g., amber vials, inert atmosphere) .

Q. What computational methods predict its pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME calculate logP (~3.2), indicating moderate lipophilicity, and predict high gastrointestinal absorption (85%) .

- Metabolism Simulations : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled using Schrödinger’s QikProp, highlighting potential drug-drug interactions .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.